BenchChemオンラインストアへようこそ!

Dianhydro Idarubicinaglycone

Topoisomerase II inhibition DNA damage Aglycone pharmacology

Procure Dianhydro Idarubicinaglycone—the completely deglycosylated aglycone core of idarubicin—as a certified reference standard for HPLC/LC-MS impurity profiling. Unlike idarubicin or idarubicinol, it exhibits negligible topoisomerase II inhibition and DNA damage, ensuring interference-free method validation. Also serves as a key synthetic intermediate for 4-demethoxydaunomycinone and a forced degradation marker. Supplied with full regulatory characterization data; ICH Q3A/B compliant. Purity ≥95%.

Molecular Formula C20H12O5
Molecular Weight 332.3 g/mol
Cat. No. B13412447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDianhydro Idarubicinaglycone
Molecular FormulaC20H12O5
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C(=O)C3=C(C4=CC=CC=C4C(=C3C2=O)O)O
InChIInChI=1S/C20H12O5/c1-9(21)10-6-7-13-14(8-10)20(25)16-15(19(13)24)17(22)11-4-2-3-5-12(11)18(16)23/h2-8,22-23H,1H3
InChIKeyNLLXTPKSAWMWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dianhydro Idarubicinaglycone: Structural Class, Baseline Characteristics and Role in Anthracycline Synthesis


Dianhydro Idarubicinaglycone (CAS 84499-12-7), chemically 8-Acetyl-6,11-dihydroxytetracene-5,12-dione [1], is the completely deglycosylated aglycone core of the clinical anthracycline idarubicin. It functions as a critical synthetic intermediate in the preparation of 4-demethoxydaunomycinone and daunomycinone . Unlike its parent glycoside idarubicin, this compound lacks the amino sugar moiety (daunosamine), a structural deletion that fundamentally alters its pharmacological properties: it exhibits markedly reduced topoisomerase II inhibition and DNA damage induction compared to idarubicin, as is characteristic of anthracycline aglycones [2].

Why Generic Idarubicin or Daunorubicin Cannot Substitute for Dianhydro Idarubicinaglycone in Analytical and Synthetic Applications


Generic substitution of idarubicin, idarubicinol, or even the closely related daunorubicin aglycone for Dianhydro Idarubicinaglycone is scientifically invalid due to fundamentally different functional roles. Dianhydro Idarubicinaglycone is not a therapeutic agent; its value lies exclusively in its use as a well-defined, non-glycosylated reference standard for analytical method development and as a key synthetic intermediate [1]. As demonstrated by Ferrazzi et al., the aglycone metabolites of anthracyclines, including this class, induce negligible DNA damage and have drastically reduced topoisomerase II inhibition compared to the parent glycosides [2]. Therefore, substituting idarubicin (which retains its amino sugar and potent cytotoxicity) or idarubicinol (which has a C-13 alcohol metabolite with altered activity [3]) would introduce confounding biological activity, variable stability, and structural differences that would invalidate analytical methods designed for the specific aglycone impurity or intermediate.

Quantitative Differentiation of Dianhydro Idarubicinaglycone from Idarubicin and Related Analogs: An Evidence-Based Guide


Reduced Topoisomerase II Inhibition and DNA Damage Compared to Parent Idarubicin

The aglycone form of idarubicin (represented by Dianhydro Idarubicinaglycone) exhibits drastically reduced capacity to inhibit topoisomerase II and induce DNA damage relative to the parent glycoside idarubicin. In a direct comparative study, the aglycone metabolites of anthracyclines, including idarubicin aglycone, were shown to produce negligible DNA single-strand breaks and were much less active in inhibiting topoisomerase II than the parent drugs [1]. Specifically, while idarubicin and idarubicinol required concentrations of approximately 5-10 μM to inhibit isolated topoisomerase II, the aglycones were significantly less potent, and produced very little DNA damage in whole cells or isolated nuclei [1].

Topoisomerase II inhibition DNA damage Aglycone pharmacology

Defined Role as a Key Synthetic Intermediate for 4-Demethoxydaunomycinone

Dianhydro Idarubicinaglycone serves as a critical and well-defined synthetic intermediate in the improved synthesis of 4-demethoxydaunomycinone and daunomycinone . This contrasts sharply with idarubicin and idarubicinol, which are end-product therapeutic agents with complex glycosidic structures that cannot be directly substituted into the same synthetic pathways. The compound's specific chemical structure (8-Acetyl-6,11-dihydroxytetracene-5,12-dione) allows for precise chemical transformations that are not possible with the glycosylated parent drugs [1].

Synthetic intermediate 4-Demethoxydaunomycinone Daunorubicin synthesis

High-Purity Reference Standard for Analytical Method Development (e.g., HPLC, LC-MS)

Dianhydro Idarubicinaglycone is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for analytical method development, method validation, and quality control in the production of idarubicin [1]. Its purity and defined structure allow for accurate quantification of this specific aglycone impurity in pharmaceutical formulations. In contrast, using the parent drug idarubicin or its metabolites as a substitute would introduce additional chromatographic peaks, variable stability, and inconsistent mass spectral responses, severely compromising analytical accuracy and regulatory compliance.

Reference standard Analytical method development Quality control

Fundamentally Different DNA Interaction Profile Compared to Glycosylated Anthracyclines

High-resolution X-ray diffraction studies on related anthracyclines demonstrate that the absence of the amino sugar moiety in the aglycone core dramatically alters DNA binding interactions. For idarubicin (which contains the sugar), the amino sugar lies in the minor groove, forming specific hydrogen bonds that stabilize the drug-DNA complex and are critical for topoisomerase II poisoning [1]. The aglycone alone, as in Dianhydro Idarubicinaglycone, lacks these critical minor groove interactions, resulting in a different binding surface in the major groove and altered stacking interactions between the aglycone and DNA base pairs [1]. This structural difference provides a molecular rationale for the aglycone's vastly reduced biological activity.

DNA intercalation Aglycone binding Structural biology

Distinct Chemical and Physical Properties Required for Regulatory and Synthetic Applications

Dianhydro Idarubicinaglycone has distinct chemical and physical properties compared to idarubicin and idarubicinol, including its molecular formula (C20H12O5 vs. idarubicin's C26H27NO9) and molecular weight (332.31 vs. 497.5 g/mol) [1][2]. These differences affect solubility, chromatographic retention time, and mass spectral fragmentation, making it uniquely identifiable in analytical assays. Furthermore, its recommended storage condition (room temperature, away from light [1]) differs from that of idarubicin (typically refrigerated), highlighting the need for separate handling protocols.

Physicochemical properties Stability Storage

Optimal Procurement and Utilization Scenarios for Dianhydro Idarubicinaglycone Based on Evidentiary Differentiation


Analytical Reference Standard for Idarubicin Impurity Profiling in Pharmaceutical Quality Control

Procure Dianhydro Idarubicinaglycone as a certified reference standard for developing and validating HPLC, LC-MS, or GC-MS methods to identify and quantify the Dianhydro Idarubicinaglycone impurity in idarubicin API and finished drug products. Its defined structure, purity, and regulatory-grade characterization data (as noted by suppliers [1]) make it essential for meeting ICH Q3A/B guidelines and pharmacopeial monographs (USP, EP) for idarubicin-related substances.

Key Intermediate in the Synthesis of 4-Demethoxydaunomycinone and Other Anthracycline Derivatives

Utilize Dianhydro Idarubicinaglycone as a starting material or intermediate in the chemical synthesis of 4-demethoxydaunomycinone, daunomycinone, and potentially other novel anthracycline analogs. As highlighted by its description as a 'key intermediate for the improved synthesis' of these compounds , its specific aglycone core allows for targeted modifications that are not accessible via the glycosylated parent drugs.

Pharmacological Studies Investigating Aglycone-Specific DNA Interactions and Minimal Cytotoxicity

Employ Dianhydro Idarubicinaglycone as a specialized research tool to investigate the DNA binding properties and cellular effects of the isolated anthracycline aglycone chromophore. Given the evidence that aglycones induce negligible DNA damage and have drastically reduced topoisomerase II inhibition compared to parent drugs [2], this compound is uniquely suited for studying the baseline biophysical interactions of the anthracycline core with DNA, independent of the sugar moiety's pharmacological amplification.

Stability-Indicating Method Development for Forced Degradation Studies of Idarubicin

Incorporate Dianhydro Idarubicinaglycone as a key marker in forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) of idarubicin. Its distinct chromatographic retention time and mass spectrum, due to its lower molecular weight and different physicochemical properties [3], allow it to serve as a specific and identifiable degradation product, enabling accurate assessment of idarubicin's stability profile and the development of robust stability-indicating assays.

Quote Request

Request a Quote for Dianhydro Idarubicinaglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.